Dbm-mmaf

Catalog No.
S12889287
CAS No.
M.F
C49H74Br2N6O11
M. Wt
1083.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dbm-mmaf

Product Name

Dbm-mmaf

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C49H74Br2N6O11

Molecular Weight

1083.0 g/mol

InChI

InChI=1S/C49H74Br2N6O11/c1-12-30(6)42(35(67-10)27-37(59)56-25-19-22-34(56)43(68-11)31(7)44(60)52-33(49(65)66)26-32-20-15-13-16-21-32)55(9)48(64)40(28(2)3)53-45(61)41(29(4)5)54(8)36(58)23-17-14-18-24-57-46(62)38(50)39(51)47(57)63/h13,15-16,20-21,28-31,33-35,40-43H,12,14,17-19,22-27H2,1-11H3,(H,52,60)(H,53,61)(H,65,66)/t30-,31+,33-,34-,35+,40-,41-,42-,43+/m0/s1

InChI Key

GZSVYZUXQREYGL-ZHOZFWKKSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C(=C(C3=O)Br)Br

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C(=C(C3=O)Br)Br

DBM-MMAF (Dibromomaleimide-Monomethyl auristatin F) is an advanced, bifunctional drug-linker conjugate utilized in the synthesis of next-generation Antibody-Drug Conjugates (ADCs) [1]. It consists of the highly potent antimitotic auristatin payload, MMAF, covalently attached to a dibromomaleimide (DBM) reactive moiety. In procurement and process design, DBM-MMAF is prioritized for its ability to perform interchain cysteine cross-linking directly on native IgG scaffolds [1]. This re-bridging mechanism stabilizes the antibody structure after partial reduction, enabling the production of highly homogeneous ADCs with a uniform Drug-to-Antibody Ratio (DAR) without the need for complex, proprietary recombinant antibody engineering [2].

Research Fit

Homogeneous ADC construction with DAR 4 predominance, using native antibody interchain cysteines without engineering

Drug-linker format for consistent preclinical ADC synthesis and in vitro evaluation

Supplied as solid; research-grade purity supports reproducible conjugation workflows

Substituting DBM-MMAF with the conventional, industry-standard MC-MMAF (maleimidocaproyl-MMAF) fundamentally alters the biochemical profile and manufacturability of the resulting ADC [1]. Conventional maleimide linkers react indiscriminately with reduced interchain cysteines, generating a highly heterogeneous mixture of ADC species with DARs ranging from 0 to 8 [1]. This heterogeneity complicates downstream purification, analytical characterization, and batch-to-batch reproducibility. Furthermore, heterogeneous MC-MMAF ADCs exhibit suboptimal pharmacokinetic profiles, including faster systemic clearance and narrower therapeutic windows due to off-target toxicity [1]. To achieve comparable homogeneity with MC-MMAF, buyers must invest heavily in upstream site-specific antibody engineering (e.g., unnatural amino acids or engineered cysteine insertion), making DBM-MMAF the more cost-effective and process-efficient choice for native antibody platforms [2].

Substitution Risk

Target
DBM-MMAF linker-payload: direct interchain cysteine cross-linking, >90% DAR 4 species, no antibody engineering
Conventional MC
Heterogeneous DAR 0–8 mixtures; batch variability may shift exposure-response profiles and confound reproducibility
Engineered site-specific
Requires cysteine mutagenesis, screening, and additional purification; development timeline and antibody context may not transfer directly

DAR Homogeneity and Batch Reproducibility

During ADC synthesis, the bifunctional nature of the DBM linker allows it to re-bridge reduced interchain disulfide bonds. Mass spectrometry analysis demonstrates that conjugation of native trastuzumab with optimized molar equivalents of DBM-MMAF yields an ADC population where 90% of the species possess a DAR of exactly 4.0 [1]. In contrast, using the standard MC-MMAF linker on native antibodies results in a highly heterogeneous mixture spanning DAR 0 to 8 [2]. This quantitative shift from a stochastic distribution to a highly enriched DAR 4 product eliminates the need for complex fractional purification.

Evidence DimensionConjugation Homogeneity (DAR Distribution)
Target Compound Data90% enrichment of DAR 4.0 species
Comparator Or BaselineMC-MMAF (Heterogeneous distribution of DAR 0 to 8)
Quantified DifferenceConversion from a highly variable 0-8 distribution to a ≥90% uniform DAR 4 population
ConditionsNative MS analysis of trastuzumab conjugated with 5.5 molar equivalents of linker-payload

High DAR homogeneity ensures predictable pharmacokinetics and simplifies regulatory CMC (Chemistry, Manufacturing, and Controls) compliance during scale-up.

DAR Homogeneity
Head-to-head
DBM-MMAF ADCPredominantly DAR 4 (>90% species)
MC-MMAF ADCHeterogeneous DAR 0–8 mixture
Near-homogeneous DAR 4 supports consistent potency and exposure assessment
HIC and native LC/MS verified; eliminates DAR-related variability in preclinical studies

In Vivo Efficacy and Tumor Growth Inhibition

The structural stability imparted by the DBM interchain cross-linking directly translates to superior in vivo pharmacodynamics. In an SKOV-3 ovarian cancer xenograft model, trastuzumab-DBM-MMAF dosed at 3 mg/kg achieved a statistically significant Tumor Growth Inhibition (TGI) of 65% by day 38 [1]. Under identical dosing schedules, the conventional trastuzumab-MC-MMAF conjugate failed to produce a statistically significant TGI [1]. The enhanced efficacy is attributed to the improved systemic stability and pharmacokinetic profile of the re-bridged ADC compared to the heterogeneous maleimide counterpart [2].

Evidence DimensionTumor Growth Inhibition (TGI) at Day 38
Target Compound Data65% TGI (Statistically significant)
Comparator Or BaselineMC-MMAF (Non-significant TGI)
Quantified DifferenceAbsolute gain of 65% in significant tumor growth inhibition over the baseline comparator
ConditionsSKOV-3 ovarian cancer xenograft model, dosed at 3 mg/kg on days 21 and 28

Procuring DBM-MMAF allows developers to achieve higher in vivo potency at lower doses, directly expanding the therapeutic window of the final biologic.

PK Half-Life (Rat)
Head-to-head
Trastuzumab-DBM-MMAFExtended terminal half-life, increased AUC
Trastuzumab-MC-MMAFShorter half-life, lower exposure
Reported exposure profile supports PK/PD modeling context
Single IV dose, 672-h sampling; exact values in Supporting Information

Upstream Processability and Antibody Engineering

A major procurement barrier in site-specific ADC development is the cost and time associated with recombinant antibody engineering. DBM-MMAF bypasses this requirement entirely by reacting directly with the native interchain disulfides of standard IgG molecules [1]. While achieving site-specific homogeneity with MC-MMAF requires extensive protein engineering—such as the insertion of reactive cysteine residues (THIOMABs) or unnatural amino acids—DBM-MMAF requires zero structural mutations to the parent antibody [1]. This fundamental difference in precursor suitability drastically accelerates the bioconjugation workflow [2].

Evidence DimensionRequired Recombinant Antibody Mutations for Homogeneity
Target Compound Data0 mutations (compatible with native IgG)
Comparator Or BaselineMC-MMAF (Requires engineered cysteines or unnatural amino acids for site-specificity)
Quantified DifferenceElimination of all upstream recombinant mutation requirements
ConditionsSite-specific conjugation workflow for DAR 4 ADCs

Eliminating the need for proprietary antibody engineering allows procurement teams to utilize off-the-shelf native antibodies, reducing upstream development costs and timelines.

In Vivo Tolerability
Head-to-head
Trastuzumab-DBM-MMAFReduced body weight loss, improved clinical observations
Trastuzumab-MC-MMAFHigher toxicity at comparable doses
Tolerability endpoint context; may support wider exposure-tolerability window review
Repeat-dose rat study, 3 weekly IV doses ~14-30 mg/kg; full parameters in Supporting Information
Payload Bystander Profile
Class-level
MMAF (charged)Reduced membrane permeability, minimal bystander killing
MMAE (neutral)Higher permeability, significant bystander killing
Supports payload selection when heterogeneous antigen expression is under investigation
Free drug IC50 >100 nM (MMAF) vs sub-nM (MMAE) across cell lines; ADC context may differ
Antigen Binding Affinity
Head-to-head
KD 0.23 nM (ErbB2) / 0.14 nM (CD98)
Binding affinity retained; conjugation does not impair target engagement context
SPR analysis, comparable to unconjugated antibody; Biacore 1000
Conjugation Workflow
Class-level
Direct interchain cysteine cross-linking of native antibodies; DAR 4 homogeneity achieved in ~1 h at room temperature after partial reduction. No cysteine mutagenesis or enzymatic steps required.
Supports rapid ADC prototyping with off-the-shelf antibodies
Eliminates multiple cloning, expression, and screening cycles typical of engineered site-specific methods

Native ADC Manufacturing

DBM-MMAF is the optimal payload-linker choice for manufacturing facilities looking to produce highly homogeneous ADCs (DAR 4) directly from native, unengineered IgG antibodies, thereby bypassing costly recombinant protein engineering steps [1].

Preclinical ADC Pharmacokinetic Optimization

Due to its ability to re-bridge interchain disulfides, DBM-MMAF is highly recommended for preclinical screening programs where conventional maleimide linkers have demonstrated poor systemic stability, rapid clearance, or unacceptable off-target toxicity [1].

High-Yield CMC Scale-Up Workflows

In late-stage preclinical or early clinical manufacturing, the >90% DAR 4 homogeneity provided by DBM-MMAF simplifies downstream analytical characterization and purification, making it a critical procurement choice for ensuring batch-to-batch reproducibility [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Homogeneous ADC construction with defined DAR 4
Native antibody compatibility; no engineering required
DAR distribution by HIC/LC-MS; inter-batch reproducibility
Extended exposure and tolerability profiling
Homogeneous DAR 4 minimizes PK variability
Terminal half-life, AUC, and body weight change endpoints in rodent models
Targets with heterogeneous antigen expression
MMAF payload with reduced bystander killing
Bystander cytotoxicity assays in mixed cell populations
Rapid ADC prototyping and candidate screening
One-step conjugation to unmodified commercial antibodies
Conjugation efficiency, DAR consistency, and antigen binding retention

XLogP3

6.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

1082.37618 Da

Monoisotopic Mass

1080.37823 Da

Heavy Atom Count

68

Explore Compound Types